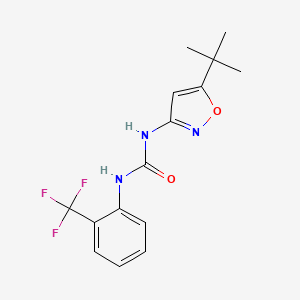
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C15H16F3N3O2 and its molecular weight is 327.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea is a synthetic compound that has garnered attention for its potential biological activities, particularly as a FLT3 inhibitor in cancer therapy. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound belongs to the class of isoxazole derivatives, characterized by a unique combination of isoxazole and urea moieties. Its structural formula can be represented as follows:
The primary mechanism of action for this compound involves the inhibition of FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase that plays a critical role in hematopoiesis and is frequently mutated in acute myeloid leukemia (AML). The inhibition of FLT3 leads to reduced cell proliferation and increased apoptosis in FLT3-dependent cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against various cancer cell lines, particularly those expressing FLT3 mutations. For instance, it has shown significant inhibitory effects on MV4-11 cells (FLT3-ITD mutant) with an IC50 value indicating high potency:
In Vivo Studies
In vivo studies using xenograft models have further validated the efficacy of this compound. Notably, treatment with this compound resulted in complete tumor regression in mice at doses as low as 60 mg/kg/day without significant toxicity or weight loss.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the isoxazole and phenyl groups significantly affect the biological activity of the compound. The presence of a tert-butyl group at position 5 of the isoxazole ring enhances lipophilicity, improving cellular uptake and bioavailability. Additionally, the trifluoromethyl group at position 2 of the phenyl ring contributes to the compound's potency by increasing electron-withdrawing effects, thereby enhancing interaction with the FLT3 receptor.
Case Studies
- FLT3 Inhibition in AML : A study highlighted the effectiveness of this compound in inhibiting FLT3 phosphorylation and inducing apoptosis in MV4-11 cells. The results indicated that it could serve as a novel therapeutic option for patients with AML harboring FLT3 mutations .
- Comparative Study with Other Inhibitors : In comparative analyses, this compound exhibited superior activity compared to existing FLT3 inhibitors such as AC220, particularly in terms of selectivity and toxicity profiles .
Propriétés
IUPAC Name |
1-(5-tert-butyl-1,2-oxazol-3-yl)-3-[2-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-14(2,3)11-8-12(21-23-11)20-13(22)19-10-7-5-4-6-9(10)15(16,17)18/h4-8H,1-3H3,(H2,19,20,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYRYTTVTAYDLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)NC2=CC=CC=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60359647 |
Source


|
| Record name | 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
304440-06-0 |
Source


|
| Record name | 1-(5-(tert-Butyl)isoxazol-3-yl)-3-(2-(trifluoromethyl)phenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60359647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













